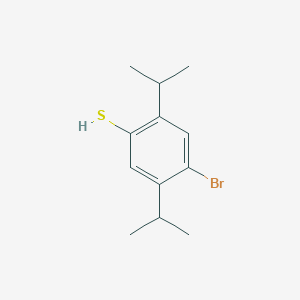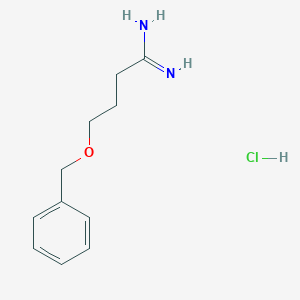![molecular formula C9H19N3S B8606113 Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8606113.png)
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is a chemical compound with the molecular formula C10H22N4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- typically involves the reaction of piperazine with 2-aminopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethione group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
1-(2-Aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-3-pyrrolin-2-ones: Different core structure but similar functional groups.
Uniqueness: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is unique due to the presence of the ethanethione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H19N3S |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
1-[4-(2-aminopropyl)piperazin-1-yl]ethanethione |
InChI |
InChI=1S/C9H19N3S/c1-8(10)7-11-3-5-12(6-4-11)9(2)13/h8H,3-7,10H2,1-2H3 |
InChI Key |
BCSNFDSANBVDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C(=S)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
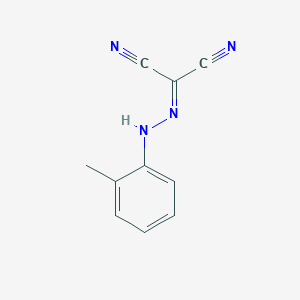
![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)
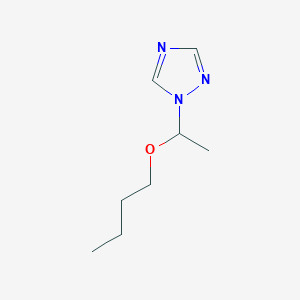
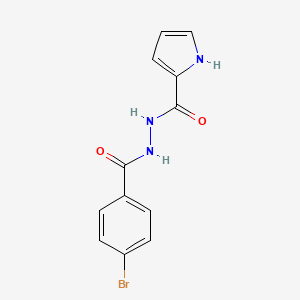
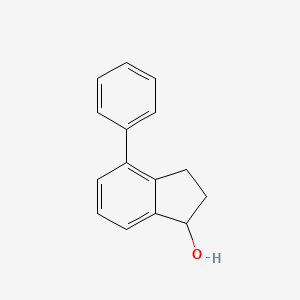
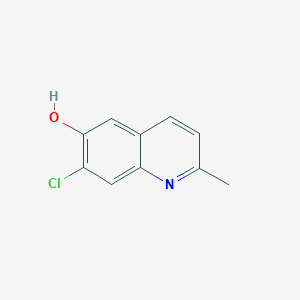
![1-[3-(3,5-Bistrifluoromethylphenyl)-2-propynyl]piperidine hydrochloride](/img/structure/B8606079.png)
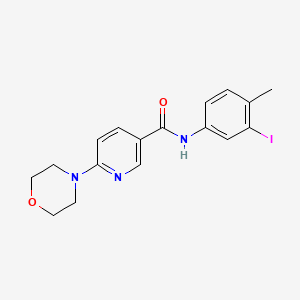
![3-(3-Iodopropyl)benzo[d]oxazol-2-(3H)-one](/img/structure/B8606095.png)


